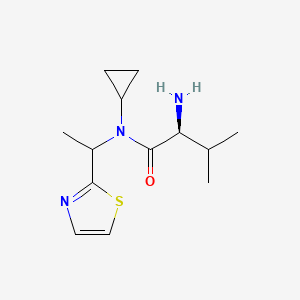

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide

Descripción

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide is a chiral amide derivative characterized by a cyclopropyl group, a methyl-substituted amino acid backbone, and a thiazole-containing ethyl moiety. Its molecular formula is C₁₅H₂₂N₄OS, with a molecular weight of 306.43 g/mol (estimated). This compound is notable for its structural complexity, combining a rigid cyclopropane ring and a heteroaromatic thiazole group, which may confer unique physicochemical and biological properties.

Propiedades

IUPAC Name |

(2S)-2-amino-N-cyclopropyl-3-methyl-N-[1-(1,3-thiazol-2-yl)ethyl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3OS/c1-8(2)11(14)13(17)16(10-4-5-10)9(3)12-15-6-7-18-12/h6-11H,4-5,14H2,1-3H3/t9?,11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVLJUGSQIELHW-UMJHXOGRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C1CC1)C(C)C2=NC=CS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C1CC1)C(C)C2=NC=CS2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide typically involves multiple steps, starting from readily available starting materials. The process may include the formation of the thiazole ring, followed by the introduction of the cyclopropyl group and the amino group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Aplicaciones Científicas De Investigación

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparación Con Compuestos Similares

Structural Comparisons

The compound’s uniqueness lies in its cyclopropyl-thiazole hybrid structure , distinguishing it from other amides and butyramides. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Compared to regulated propionamide derivatives (e.g., fentanyl analogs in ), the target compound lacks opioid-like motifs (e.g., piperidine), reducing regulatory concerns.

Physicochemical and Spectroscopic Properties

- IR Spectroscopy : Butyramides typically show strong C=O stretches near 1650–1680 cm⁻¹ and N–H bends near 1550 cm⁻¹ . The thiazole group in the target compound may introduce additional peaks for C=N (~1600 cm⁻¹) and C–S (~700 cm⁻¹).

- Solubility : The cyclopropyl and thiazole groups likely reduce water solubility compared to simpler amides (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ), which has a polar hydroxyl group.

Actividad Biológica

(S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide, with the CAS number 1354025-18-5. Its molecular formula is , and it features a cyclopropyl group along with a thiazole moiety, which are crucial for its biological activity.

Structural Formula

The structural representation of the compound can be summarized as follows:

The biological activity of (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The following mechanisms have been proposed:

Enzyme Inhibition:

The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate access. This interaction can lead to decreased enzymatic activity and altered metabolic pathways.

Receptor Modulation:

By binding to certain receptors, the compound can either activate or inhibit signaling pathways. This modulation can influence physiological processes and contribute to its therapeutic effects.

Research Findings

Recent studies have evaluated the compound's efficacy in various biological assays:

Case Studies

Comparative Analysis

Comparing (S)-2-Amino-N-cyclopropyl-3-methyl-N-(1-thiazol-2-yl-ethyl)-butyramide with other thiazole-containing compounds reveals unique aspects regarding its activity:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| Thiazole Derivative A | Antimicrobial | Broad-spectrum activity |

| Thiazole Derivative B | Anticancer | Targeted action on specific cancer pathways |

| (S)-2-Amino-N-cyclopropyl... | Potentially antimicrobial/anticancer | Unique cyclopropyl group enhances binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.